2-methyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-3-8-21-14-9-15-16(24-11-23-15)10-17(14)25-19(21)20-18(22)13-7-5-4-6-12(13)2/h3-7,9-10H,1,8,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMXSRFLRVOGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.
Introduction of the Dioxole Ring: The dioxole ring can be introduced through a cyclization reaction involving appropriate diol precursors.
Alkylation and Acylation: The prop-2-enyl group and the benzamide moiety are introduced through alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
2-methyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Substituent Variations
The compound shares its [1,3]dioxolo[4,5-f][1,3]benzothiazole core with several analogs, but differences in substituents significantly influence its physicochemical and functional properties. Key analogs include:
4-Chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide Substituents: Chloro group at the benzamide’s 4-position; methyl group at the benzothiazole’s 7-position. The methyl group at position 7 may confer steric hindrance, limiting reactivity compared to the allyl group .
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide
- Substituents : Nitro group at the benzamide’s 4-position.
- Impact : The nitro group introduces strong electron-withdrawing effects, likely increasing oxidative stability but reducing metabolic stability in biological systems compared to the methyl-substituted target compound .
7'-Ethyl-6'-methylspiro[...]benzothiazolium iodide
- Substituents : Ethyl and methyl groups on a spirocyclic benzothiazolium framework.
- Impact : The quaternary ammonium structure and ethyl group enhance solubility in polar solvents, contrasting with the neutral benzamide and allyl group in the target compound .
Physicochemical Properties
Biological Activity
The compound 2-methyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a synthetic derivative featuring a complex structure that combines elements of benzothiazole and dioxole. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that such compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against breast and lung cancer cell lines.
- Mechanism of Action : It appears to exert its effects through the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in tumor progression and inflammation .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, although the efficacy varies significantly among different pathogens:
- Pathogens Tested : Common bacterial strains including Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited moderate to strong inhibitory effects, indicating its potential as an antimicrobial agent .
Study 1: Anticancer Efficacy
A study conducted on synthesized benzothiazole derivatives reported that the compound significantly inhibited proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were determined to be around 15 µM for MCF-7 and 20 µM for A549 cells, suggesting a potent anticancer effect.
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacteria. The results indicated that it had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings support the potential for developing new antimicrobial therapies based on this compound .
Data Tables
| Biological Activity | Cell Line/Bacteria | IC50/MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | High |
| Anticancer | A549 | 20 | High |
| Antimicrobial | Staphylococcus aureus | 32 | Moderate |
| Antimicrobial | Escherichia coli | 64 | Moderate |
Q & A
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
- Re-optimize force fields in docking simulations to account for ligand flexibility .
- Free energy perturbation (FEP) calculations refine binding affinity estimates for derivatives with minor structural changes .
- Experimental validation using isothermal titration calorimetry (ITC) confirms computed ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
